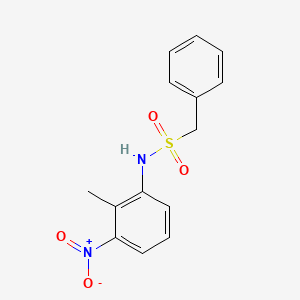
N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide, also known as MNPS, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases due to its unique chemical structure and mechanism of action. In
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide has been found to bind to the active site of these enzymes, preventing them from functioning properly. This leads to the inhibition of cell growth and ultimately, cell death.
Biochemical and Physiological Effects:
N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which can lead to increased drug efficacy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. Additionally, N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide has been found to be stable under a wide range of conditions, which makes it a useful tool for studying the effects of different variables on its activity. However, one of the limitations of N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide. One area of research is the development of new derivatives of N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide that have improved activity and selectivity. Another area of research is the exploration of N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide is not fully understood, and further research is needed to elucidate its effects on different cellular processes.
Synthesis Methods
The synthesis of N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide involves a multi-step process that starts with the reaction of 2-methyl-3-nitroaniline with benzaldehyde in the presence of sulfuric acid. This reaction forms the intermediate compound, 2-methyl-3-nitrostyrene, which is then reacted with methanesulfonyl chloride to form N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide. The final product is purified using column chromatography.
Scientific Research Applications
N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide has been tested against various cancer cell lines and has been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-13(8-5-9-14(11)16(17)18)15-21(19,20)10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIRQXUGUBKGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5835207.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-isopropylacetamide](/img/structure/B5835210.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5835215.png)
![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5835223.png)

![N-[2-(4-chlorophenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5835247.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5835255.png)
![3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5835258.png)
![N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5835266.png)

![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B5835288.png)
![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)